1-(t-Butyl)-6-methyl-8-beta-hydroxymethyl-ergoline
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Overview
Description
1-(t-Butyl)-6-methyl-8-beta-hydroxymethyl-ergoline is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often found in natural products such as ergot alkaloids. This particular compound features a t-butyl group, a methyl group, and a beta-hydroxymethyl group attached to the ergoline skeleton, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(t-Butyl)-6-methyl-8-beta-hydroxymethyl-ergoline typically involves multiple steps, starting from simpler ergoline derivatives. The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a base .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(t-Butyl)-6-methyl-8-beta-hydroxymethyl-ergoline undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove oxygen-containing functional groups, typically using hydrogen gas and a metal catalyst.
Substitution: The t-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, strong bases like sodium hydride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Deoxygenated ergoline derivatives.
Substitution: Various alkylated ergoline derivatives.
Scientific Research Applications
1-(t-Butyl)-6-methyl-8-beta-hydroxymethyl-ergoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex ergoline derivatives.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(t-Butyl)-6-methyl-8-beta-hydroxymethyl-ergoline involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at various receptor sites, modulating biological pathways and exerting its effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ergoline: The parent compound, lacking the t-butyl and hydroxymethyl groups.
Lysergic Acid Diethylamide (LSD): A well-known ergoline derivative with potent psychoactive effects.
Ergotamine: Another ergoline derivative used in the treatment of migraines.
Uniqueness: 1-(t-Butyl)-6-methyl-8-beta-hydroxymethyl-ergoline is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the t-butyl group enhances its stability, while the hydroxymethyl group increases its solubility and reactivity .
Properties
CAS No. |
113702-05-9 |
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Molecular Formula |
C20H28N2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
[(6aR,9R)-4-tert-butyl-7-methyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methanol |
InChI |
InChI=1S/C20H28N2O/c1-20(2,3)22-11-14-9-18-16(8-13(12-23)10-21(18)4)15-6-5-7-17(22)19(14)15/h5-7,11,13,16,18,23H,8-10,12H2,1-4H3/t13-,16?,18-/m1/s1 |
InChI Key |
OHGWVWFNVFKRID-DQYPLQBXSA-N |
Isomeric SMILES |
CC(C)(C)N1C=C2C[C@@H]3C(C[C@H](CN3C)CO)C4=C2C1=CC=C4 |
Canonical SMILES |
CC(C)(C)N1C=C2CC3C(CC(CN3C)CO)C4=C2C1=CC=C4 |
Origin of Product |
United States |
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